Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
CAS No. |
1027511-45-0 |
|---|---|
Molecular Formula |
C15H12ClN3O2 |
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)13-8-18-19-9-11(7-17-14(13)19)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
IXHHCUSFAKWELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Industrial Production Methods
Chemical Reactions Analysis
Halogenation Reactions
The 3-position of the pyrazolo[1,5-a]pyrimidine core undergoes oxidative halogenation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NaBr, K₂S₂O₈, H₂O, 80°C, 6h | 3-Bromo derivative | 78% | |
| Iodination | NaI, K₂S₂O₈, H₂O, 80°C, 6h | 3-Iodo derivative | 82% |
Mechanistic Insight :
-
Halogenation proceeds via radical-free oxidative pathways, with K₂S₂O₈ acting as both oxidant and cyclization promoter .
-
Halogen substituents enhance biological activity (e.g., kinase inhibition) .
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis and subsequent derivatization:
-
Hydrolysis :
-
Amidation :
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic attacks:
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NH₃/RNH₂ | EtOH, 70°C | 2-Amino/alkylamino derivatives | α-Glucosidase inhibitors | |
| Alkoxides | K₂CO₃, DMF, 60°C | 7-Alkoxy derivatives | Anticancer agents |
Notable Example :
Cross-Coupling Reactions
The 4-chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 75–88% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated analogs | 70% |
Applications :
Oxidation and Reduction
-
Oxidation :
-
Reagents : KMnO₄, H₂SO₄, 0°C → pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
-
Reduction :
-
Reagents : LiAlH₄, THF → 3-hydroxymethyl derivative.
-
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C3 (ester) | High | Hydrolysis, amidation |
| C6 (Cl-Ph) | Moderate | Cross-coupling, halogenation |
| Pyrimidine N1 | Low | Alkylation under strong bases |
Mechanistic Studies
-
α-Glucosidase Inhibition : Molecular docking shows the 4-chlorophenyl group occupies the hydrophobic pocket, while the carboxylate interacts with catalytic residues .
-
Kinase Binding : Pyrazolo[1,5-a]pyrimidine derivatives adopt a "U-shaped" conformation in CDK2’s ATP-binding site .
This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling targeted modifications for drug discovery. Recent advances emphasize greener protocols (e.g., aqueous-phase halogenation ) and computational-guided functionalization .
Scientific Research Applications
Mechanism of Action
The mechanism by which ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Analogues
Note: Melting points are influenced by molecular symmetry and intermolecular interactions. The bis(4-ClPh) derivative (3ah) exhibits a higher melting point (245–246°C) due to enhanced halogen bonding and crystallinity .
Substituent Effects on Activity
- Chlorophenyl vs.
- Amino Groups: The NH₂ group at position 6 (e.g., 3ac, 3ah) enhances hydrogen bonding capacity, which may improve binding to kinase active sites .
- Bromine vs. Chlorine : Bromine’s larger atomic radius (as in ) may increase steric hindrance, affecting binding kinetics compared to chlorine.
Biological Activity
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of 3-aminopyrazoles with appropriate electrophiles, such as α-azidochalcones, under mild conditions to yield a variety of substituted pyrazolo[1,5-a]pyrimidines .
Biological Activities
The biological activities associated with this compound include:
1. Anticancer Activity:
- Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases related to tumor growth and proliferation .
- A study reported that derivatives exhibited IC50 values as low as 2.74 μM against MCF-7 cells, indicating potent anticancer activity .
2. Enzyme Inhibition:
- This compound has been evaluated for its role as an α-glucosidase inhibitor. In vitro studies demonstrated that it possesses considerable inhibitory potency with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM compared to acarbose (IC50 = 750.0 ± 1.5 µM) .
- Such enzyme inhibitors are critical in managing conditions like diabetes by slowing carbohydrate absorption.
3. Antimicrobial Properties:
- Pyrazolo[1,5-a]pyrimidines have also shown antimicrobial activity against various pathogens, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity .
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the antiproliferative effects of several pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with a growth inhibition percentage (GI%) exceeding 68% in pancreatic cancer cell lines (SUIT-2) at concentrations around 100 µM .
Case Study 2: Enzyme Inhibition
In another study focused on α-glucosidase inhibition, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their inhibitory effects. This compound was among the most potent inhibitors identified, suggesting its potential utility in diabetes management through enzyme modulation .
Summary of Findings
The biological activity of this compound is multifaceted:
| Activity Type | Mechanism/Target | IC50/Effectiveness |
|---|---|---|
| Anticancer | Inhibition of kinases | IC50 as low as 2.74 μM |
| α-Glucosidase Inhibition | Competitive inhibition | IC50 range: 15.2 - 201.3 µM |
| Antimicrobial | Bacteriostatic effects | Effective against E. coli/S. aureus |
Q & A
Q. What are the standard synthetic routes for Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common route involves:
- Step 1 : Cyclization of a hydrazine derivative with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
- Step 2 : Condensation with 4-chlorophenyl-containing reagents (e.g., 4-chlorobenzaldehyde derivatives) to introduce the aryl group .
- Step 3 : Esterification at the 3-position using ethyl chloroformate or similar reagents .
- Key Conditions : LiHMDS in THF at 0°C for regioselective coupling ; yields range from 62% to 95% depending on purification methods .
- Validation : NMR (δ 8.81 ppm for C5-H, aromatic protons at 7.56–7.98 ppm) and IR (C=O stretch at 1720 cm⁻¹) confirm structural integrity .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethyl group at δ 1.43 ppm and 4.46 ppm) and aromatic/heterocyclic carbons (109.0–162.6 ppm) .
- FT-IR : Identifies ester carbonyl (1720 cm⁻¹) and C=C aromatic stretches (1617 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 302 (MH)+ confirms molecular weight .
- Melting Point : 158–160°C (uncorrected capillary method) .
Q. What are the key structural features affecting its physicochemical properties?
- Methodological Answer :
- 4-Chlorophenyl Group : Enhances lipophilicity (logP ~2.8) and influences π-π stacking in target binding .
- Ester Moiety : Governs solubility (sparingly soluble in water, soluble in DMSO/DMF) and serves as a handle for derivatization .
- Pyrazolo[1,5-a]pyrimidine Core : Planar structure facilitates intercalation or kinase inhibition .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., CN) : Increase electrophilicity at C6, enabling nucleophilic substitutions (e.g., amidation) .
- Amino vs. Cyano Groups : Amino derivatives show higher solubility but reduced kinase inhibition (IC50 >10 µM vs. <1 µM for cyano analogs) .
- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce binding affinity to B-Raf kinase by 50% compared to methyl groups .
Q. What is the role of the ester group in medicinal chemistry applications?
- Methodological Answer :
- Prodrug Strategy : Hydrolysis to carboxylic acid improves bioavailability but risks decarboxylation (yields drop to <20% in acidic conditions) .
- SAR Studies : Replacing the ester with heterocycles (e.g., morpholine) enhances B-Raf kinase inhibition (IC50 from 100 nM to 15 nM) .
- Crystallography : Ester carbonyl forms hydrogen bonds with kinase active sites (PDB: 3D structure analysis) .
Q. How to address challenges in isolating reaction intermediates during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 16% yield for intermediate 4a vs. 35% for 5a) .
- pH Control : Alkaline hydrolysis (NaOH/EtOH) minimizes decarboxylation vs. acidic conditions, which degrade intermediates .
- Cryogenic Techniques : Isolation of anti-configuration products via low-temperature crystallization (e.g., -20°C in ethanol) .
Q. How to analyze data contradictions in substituent effects?
- Methodological Answer :
- Statistical Validation : Compare IC50 values across ≥3 independent assays (e.g., B-Raf inhibition SD ±5% for cyano derivatives) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) rationalize electronic effects (e.g., cyano groups lower LUMO by 0.8 eV) .
- Control Experiments : Replicate syntheses with varying catalysts (e.g., Pd/C vs. Ni) to isolate steric vs. electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
